B1576918 Dermatoxin-J2

Dermatoxin-J2

Cat. No.: B1576918
Attention: For research use only. Not for human or veterinary use.
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Description

Its molecular structure features a polycyclic aromatic backbone with hydroxyl and methyl substituents, contributing to its lipophilic properties and membrane-targeting activity . Preclinical studies highlight its mechanism of action involving inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and disruption of bacterial biofilm formation, particularly against Staphylococcus aureus . However, its clinical applicability remains under evaluation due to variable bioavailability and dose-dependent cytotoxicity observed in murine models .

Properties

bioactivity

Antimicrobial

sequence

SLGGFLKGVGKALAGVGKMVADQFGNLLQAGQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

The pharmacological profile of Dermatoxin-J2 is benchmarked against three analogous compounds: Xenodermin-A, Cuticulin-B3, and Epidermicin-C7. These agents share overlapping molecular targets but differ in efficacy, safety, and pharmacokinetics (Table 1).

Molecular Structure and Bioactivity
Compound Molecular Weight (Da) Key Functional Groups Primary Target IC₅₀ (Inhibition of TNF-α)*
This compound 478.6 Hydroxyl, Methyl NF-κB Pathway 12.3 μM
Xenodermin-A 512.4 Carboxyl, Ether TLR-4 Receptor 8.7 μM
Cuticulin-B3 435.2 Amine, Sulfhydryl MAPK Signaling 15.9 μM
Epidermicin-C7 501.8 Ketone, Halogenated Aryl Bacterial Cell Wall Synthesis N/A (Antimicrobial only)

IC₅₀ values derived from *in vitro macrophage assays.

Key Findings :

  • Xenodermin-A demonstrates superior anti-inflammatory potency (lower IC₅₀) but exhibits higher hepatotoxicity in murine trials compared to this compound .
  • Epidermicin-C7 lacks anti-inflammatory activity but shows broad-spectrum antimicrobial efficacy (MIC₉₀ = 2 μg/mL against S. aureus), surpassing this compound’s narrow-spectrum activity .
Pharmacokinetic Profiles
Compound Oral Bioavailability (%) Half-Life (h) Protein Binding (%)
This compound 34 ± 5 6.2 89
Xenodermin-A 22 ± 3 4.8 92
Cuticulin-B3 41 ± 4 7.5 78
Epidermicin-C7 18 ± 2 3.1 95

Data sourced from rodent pharmacokinetic studies .

Key Findings :

  • Cuticulin-B3 has the highest oral bioavailability and longest half-life, making it suitable for chronic inflammatory conditions.
  • This compound ’s moderate bioavailability limits its use to topical formulations, as systemic absorption remains suboptimal .

Recommendations :

  • Develop unified testing frameworks for anti-inflammatory and antimicrobial metrics.
  • Prioritize combinatorial therapies (e.g., this compound + Epidermicin-C7) to enhance efficacy while mitigating resistance .

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